AZD0780

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

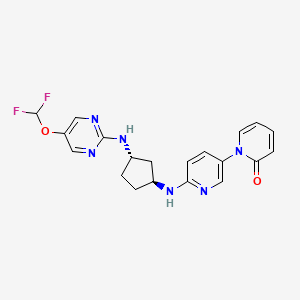

Molecular Formula |

C20H20F2N6O2 |

|---|---|

Molecular Weight |

414.4 g/mol |

IUPAC Name |

1-[6-[[(1S,3S)-3-[[5-(difluoromethoxy)pyrimidin-2-yl]amino]cyclopentyl]amino]pyridin-3-yl]pyridin-2-one |

InChI |

InChI=1S/C20H20F2N6O2/c21-19(22)30-16-11-24-20(25-12-16)27-14-5-4-13(9-14)26-17-7-6-15(10-23-17)28-8-2-1-3-18(28)29/h1-3,6-8,10-14,19H,4-5,9H2,(H,23,26)(H,24,25,27)/t13-,14-/m0/s1 |

InChI Key |

NCHUWRLOTSAFFN-KBPBESRZSA-N |

Isomeric SMILES |

C1C[C@@H](C[C@H]1NC2=NC=C(C=C2)N3C=CC=CC3=O)NC4=NC=C(C=N4)OC(F)F |

Canonical SMILES |

C1CC(CC1NC2=NC=C(C=C2)N3C=CC=CC3=O)NC4=NC=C(C=N4)OC(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Binding Affinity of Pcsk9-IN-12 to the PCSK9 C-terminal Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Pcsk9-IN-12, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The focus is on its interaction with the C-terminal domain of PCSK9, detailing the quantitative binding affinity, the novel mechanism of action, and the experimental methodologies used for its characterization. This document is intended to be a valuable resource for researchers in cardiovascular disease and drug discovery.

Introduction: The Role of the PCSK9 C-terminal Domain in LDL Receptor Degradation

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of plasma low-density lipoprotein cholesterol (LDL-C) levels.[1] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and subsequently higher levels of circulating LDL-C.[2][3] While the catalytic domain of PCSK9 is responsible for the initial binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR, the C-terminal domain (CTD) is essential for the subsequent degradation of the receptor.[4][5] A truncated form of PCSK9 lacking the C-terminal domain can still bind to the LDLR but is unable to mediate its degradation.[4]

The CTD is thought to play a crucial role in the acidic environment of the endosomes.[4][5] The net positive charge of the CTD, which increases at lower pH due to the protonation of its numerous histidine residues, is important for its function.[4] It has been proposed that the CTD may interact with the ligand-binding domain of the LDLR at this acidic pH, or with other co-factors, to sort the PCSK9-LDLR complex for lysosomal degradation rather than recycling to the cell surface.[6][7] This makes the C-terminal domain an attractive target for therapeutic intervention.

Pcsk9-IN-12 (AZD0780): A Novel Inhibitor Targeting the PCSK9 C-terminal Domain

Pcsk9-IN-12, also known by its clinical development name this compound, is an orally active, small molecule inhibitor of PCSK9.[8][9] Unlike monoclonal antibodies that block the PCSK9-LDLR interaction, Pcsk9-IN-12 employs a novel mechanism of action by binding to a previously unexplored pocket on the C-terminal domain of PCSK9.[1]

Quantitative Binding Data

The binding affinity of Pcsk9-IN-12 to the human PCSK9 C-terminal domain has been determined through various biophysical assays. The key quantitative data is summarized in the table below.

| Compound | Target | Binding Affinity (Kd) | Assay Method | Reference |

| Pcsk9-IN-12 (this compound) | Human PCSK9 | 2.3 nM | Not specified in abstract, likely SPR or ITC | [9] |

| Pcsk9-IN-12 | PCSK9 | <200 nM | Not specified | [8] |

Mechanism of Action

Pcsk9-IN-12 does not inhibit the initial binding of PCSK9 to the LDLR.[9] Instead, its binding to the C-terminal domain stabilizes the protein, particularly at the acidic pH found in endosomes.[9] This stabilization is believed to interfere with a conformational change in the C-terminal domain that is necessary for the trafficking of the PCSK9-LDLR complex to the lysosomes.[9] By inhibiting this lysosomal trafficking, Pcsk9-IN-12 prevents the degradation of the LDLR, leading to increased recycling of the receptor to the cell surface and enhanced clearance of LDL-C from the circulation.[8][9]

Experimental Protocols

Detailed experimental protocols for the determination of the binding affinity of Pcsk9-IN-12 to the PCSK9 C-terminal domain are proprietary to the developing pharmaceutical company. However, based on standard industry practices for characterizing small molecule-protein interactions, the following are representative methodologies for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) experiments.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[10]

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) of Pcsk9-IN-12 binding to the PCSK9 C-terminal domain.

Materials:

-

Recombinant human PCSK9 protein (full-length or C-terminal domain)

-

Pcsk9-IN-12 (dissolved in a suitable solvent, e.g., DMSO)

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Protein Immobilization:

-

Activate the sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the recombinant PCSK9 protein (diluted in an appropriate buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

-

A reference flow cell is typically prepared in parallel using the same procedure but without the protein to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a dilution series of Pcsk9-IN-12 in running buffer. A typical concentration range would span at least two orders of magnitude around the expected Kd. The final DMSO concentration should be kept constant across all samples and be low (typically <1%) to minimize solvent effects.

-

Inject the different concentrations of Pcsk9-IN-12 over the immobilized PCSK9 surface and the reference surface at a constant flow rate.

-

Monitor the binding response (in Resonance Units, RU) in real-time. Each injection is followed by a dissociation phase where running buffer flows over the chip.

-

After each cycle, regenerate the sensor surface using a specific regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound analyte.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the kinetic parameters (ka and kd).

-

Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (kd/ka).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes that occur upon molecular binding, providing a complete thermodynamic profile of the interaction.[11]

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes of Pcsk9-IN-12 binding to the PCSK9 C-terminal domain.

Materials:

-

Recombinant human PCSK9 protein (full-length or C-terminal domain)

-

Pcsk9-IN-12

-

ITC instrument (e.g., MicroCal PEAQ-ITC)

-

Dialysis buffer (e.g., PBS or HEPES)

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze the PCSK9 protein against the chosen ITC buffer to ensure buffer matching.

-

Dissolve Pcsk9-IN-12 in the final dialysis buffer. It is critical that the buffer for the protein and the small molecule are identical to minimize heats of dilution. A small, matched amount of co-solvent (e.g., DMSO) may be necessary and should be present in both the protein and ligand solutions.

-

Accurately determine the concentrations of the protein and the small molecule.

-

-

ITC Experiment:

-

Load the PCSK9 protein solution into the sample cell of the calorimeter.

-

Load the Pcsk9-IN-12 solution into the titration syringe. The concentration of the ligand in the syringe is typically 10-20 times that of the protein in the cell.

-

Equilibrate the system to the desired temperature.

-

Perform a series of small, sequential injections of Pcsk9-IN-12 into the PCSK9 solution.

-

Record the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters: Kd, n, and ΔH.

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the following equations:

-

ΔG = -RT * ln(Ka) where Ka = 1/Kd

-

ΔG = ΔH - TΔS

-

-

Visualizations

Signaling Pathway of PCSK9-Mediated LDLR Degradation

Caption: PCSK9-mediated LDLR degradation pathway.

Experimental Workflow for SPR Analysis

Caption: A typical workflow for SPR-based binding analysis.

Mechanism of Action of Pcsk9-IN-12

Caption: Mechanism of action of Pcsk9-IN-12 in the endosome.

References

- 1. This compound - an oral PCSK9 inhibitor with a novel mode of action for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]

- 2. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.mssm.edu [scholars.mssm.edu]

- 4. Role of the C-terminal domain of PCSK9 in degradation of the LDL receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular basis for LDL receptor recognition by PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trafficking Dynamics of PCSK9-Induced LDLR Degradation: Focus on Human PCSK9 Mutations and C-Terminal Domain | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]

- 10. Small Molecule Inhibitors of the PCSK9·LDLR Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. azom.com [azom.com]

Unveiling Pcsk9-IN-12 (AZD0780): A Novel Oral Inhibitor Revolutionizing PCSK9-Mediated LDLR Degradation

For Immediate Release

This technical guide provides an in-depth analysis of Pcsk9-IN-12, also known as AZD0780, a first-in-class, orally bioavailable small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Developed by AstraZeneca, this compound represents a significant advancement in the management of hypercholesterolemia by preventing PCSK9-induced degradation of the Low-Density Lipoprotein Receptor (LDLR), a critical mechanism for maintaining cholesterol homeostasis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: A Paradigm Shift in PCSK9 Inhibition

Unlike monoclonal antibody-based PCSK9 inhibitors that function by blocking the direct interaction between PCSK9 and the LDLR, Pcsk9-IN-12 (this compound) employs a novel mechanism of action. It binds with high affinity to a previously unexplored pocket on the C-terminal domain (CTD) of PCSK9. This binding stabilizes the PCSK9 CTD, particularly at the acidic pH found in endosomes. Crucially, this action does not impede the initial binding of PCSK9 to the LDLR. Instead, it inhibits the subsequent lysosomal trafficking of the PCSK9-LDLR complex. By preventing the delivery of this complex to the lysosome, Pcsk9-IN-12 effectively averts the degradation of the LDLR, allowing the receptor to be recycled back to the cell surface to continue clearing LDL cholesterol from the circulation.[1][2]

Quantitative Efficacy: A Summary of Preclinical and Clinical Data

Pcsk9-IN-12 (this compound) has demonstrated potent and significant efficacy in both preclinical models and human clinical trials. The following tables summarize the key quantitative findings to date.

| Parameter | Value | Species/System | Notes |

| Binding Affinity (Kd) | <200 nM | Human PCSK9 | Initial reported binding affinity.[3][4][5][6][7][8][9] |

| 2.3 nM | Human PCSK9 | Optimized lead candidate affinity.[2] | |

| Pharmacokinetics | |||

| Oral Bioavailability | 63.5% | C57BL/6 Mice | [2] |

| Half-life (oral) | 2.9 hours | C57BL/6 Mice | [2] |

| Half-life (intravenous) | 2.6 hours | C57BL/6 Mice | [2] |

| Plasma Protein Binding | 25% | Mouse Plasma | [2] |

| 26% | Human Plasma | [2] | |

| Clearance in Microsomes | 1.3 µL/min/µg | Human Microsomes | [2] |

Table 1: Preclinical Pharmacological Profile of Pcsk9-IN-12 (this compound)

| Study Phase | Dosage | Population | LDL-C Reduction (Placebo-Corrected) | Key Outcomes |

| Phase I | 30 mg or 60 mg daily for 4 weeks | Treatment-naïve with hypercholesterolemia | 52% (on top of rosuvastatin) | 78% total reduction from baseline; well-tolerated with no serious adverse events.[10][11] |

| Phase IIb (PURSUIT Trial) | 30 mg daily for 12 weeks | Patients on standard-of-care statin therapy | 50.7% | 84% of participants achieved guideline-recommended LDL-C target (<70 mg/dL).[1] |

Table 2: Clinical Efficacy of Pcsk9-IN-12 (this compound) in Lowering LDL-Cholesterol

Signaling Pathways and Experimental Workflows

To visually represent the intricate mechanisms and experimental processes involved in the evaluation of Pcsk9-IN-12 (this compound), the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies employed in the preclinical and clinical evaluation of Pcsk9-IN-12 (this compound), based on available public information. For complete and detailed protocols, referral to the primary publications and patent filings is recommended.

Preclinical Evaluation

1. Binding Affinity Assays:

-

Objective: To determine the binding affinity (Kd) of Pcsk9-IN-12 to human PCSK9.

-

Methodology: While specific details are proprietary, such studies typically involve Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

-

SPR Protocol Outline: Recombinant human PCSK9 is immobilized on a sensor chip. Pcsk9-IN-12 at various concentrations is flowed over the chip, and the association and dissociation rates are measured to calculate the Kd.

-

ITC Protocol Outline: A solution of Pcsk9-IN-12 is titrated into a solution containing recombinant human PCSK9. The heat changes associated with the binding events are measured to determine the thermodynamic parameters of the interaction, including the Kd.

-

2. Cell-Based LDL-C Uptake and LDLR Degradation Assays:

-

Objective: To assess the functional activity of Pcsk9-IN-12 in preventing PCSK9-induced LDLR degradation and promoting LDL-C uptake in a cellular context.

-

Cell Line: HepG2 cells, a human hepatoma cell line that endogenously expresses LDLR, are commonly used.[2]

-

Methodology:

-

Cell Culture: HepG2 cells are cultured in a suitable medium.

-

Treatment: Cells are incubated with recombinant human PCSK9 in the presence or absence of varying concentrations of Pcsk9-IN-12.

-

LDLR Protein Levels: Post-treatment, cell lysates are collected, and LDLR protein levels are quantified using Western blotting with an anti-LDLR antibody. A reduction in the PCSK9-induced decrease in LDLR signal indicates inhibitory activity.

-

LDL-C Uptake: To measure LDL uptake, cells are treated as described above and then incubated with fluorescently labeled LDL (e.g., DiI-LDL). The amount of internalized LDL is quantified by fluorescence microscopy or flow cytometry. An increase in LDL uptake in the presence of PCSK9 and Pcsk9-IN-12 compared to PCSK9 alone demonstrates the compound's efficacy.

-

3. In Vivo Animal Model Studies:

-

Objective: To evaluate the in vivo efficacy and pharmacokinetics of orally administered Pcsk9-IN-12.

-

Animal Model: A human PCSK9 knock-in hypercholesterolemic mouse model is utilized. This model is relevant as it expresses the human form of PCSK9, the direct target of the drug.[2]

-

Methodology:

-

Dosing: Mice are administered oral doses of Pcsk9-IN-12 (e.g., 15 mg/kg, twice-daily).[2]

-

Sample Collection: Blood samples are collected at various time points post-dosing.

-

Lipid Profile Analysis: Plasma is isolated, and levels of LDL-C, total cholesterol, and other lipids are measured using standard enzymatic assays.

-

Pharmacokinetic Analysis: The concentration of Pcsk9-IN-12 in plasma is determined using a validated analytical method (e.g., LC-MS/MS) to calculate pharmacokinetic parameters such as half-life and bioavailability.

-

Clinical Trial Protocols

1. Phase I Clinical Trial:

-

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of Pcsk9-IN-12 in humans.[10]

-

Design: A randomized, single-blind, placebo-controlled study.

-

Population: Treatment-naïve participants with hypercholesterolemia.

-

Intervention: Participants received daily oral doses of Pcsk9-IN-12 (30 mg or 60 mg) or placebo for four weeks. An additional arm included participants pre-treated with rosuvastatin (20 mg) for three weeks followed by the addition of Pcsk9-IN-12 (30 mg) or placebo for four weeks.[10]

-

Primary Endpoints: Safety and tolerability, assessed by monitoring adverse events, clinical laboratory tests, vital signs, and ECGs.

-

Secondary Endpoints: Pharmacokinetic parameters of Pcsk9-IN-12 and the change in plasma LDL-C levels from baseline.

2. Phase IIb (PURSUIT) Clinical Trial:

-

Objective: To evaluate the efficacy, safety, and tolerability of different doses of Pcsk9-IN-12 in patients with dyslipidemia.[1]

-

Design: A randomized, placebo-controlled, dose-ranging study.

-

Population: 428 patients with hypercholesterolemia on stable standard-of-care therapy with moderate- or high-intensity statins, with or without ezetimibe, and with LDL-C levels ≥70 and <190 mg/dL.

-

Intervention: Patients were randomized to receive daily oral doses of Pcsk9-IN-12 (1 mg, 3 mg, 10 mg, and 30 mg) or a matching placebo for 12 weeks.

-

Primary Endpoint: Percent change in LDL-C from baseline to week 12.

-

Secondary Endpoints: Proportion of patients achieving guideline-recommended LDL-C targets, changes in other lipid parameters, and safety and tolerability.

Conclusion

Pcsk9-IN-12 (this compound) is a promising, orally active small molecule inhibitor of PCSK9 with a novel mechanism of action that prevents LDLR degradation. The robust preclinical and clinical data demonstrate its potential to significantly lower LDL-C levels, offering a convenient and effective therapeutic option for a broad range of patients with hypercholesterolemia who are unable to reach their treatment goals with current standard-of-care therapies. Further investigation in ongoing Phase III trials will be crucial to fully elucidate its long-term safety and cardiovascular outcomes benefits.

References

- 1. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]

- 2. This compound - an oral PCSK9 inhibitor with a novel mode of action for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]

- 3. This compound, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca.se]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. pharmacytimes.com [pharmacytimes.com]

- 6. AstraZeneca's Oral PCSK9 Inhibitor Shows Promise in Phase 1 Trial [trial.medpath.com]

- 7. This compound, an oral PCSK9 inhibitor demonstrated significant LDL-C reduction on top of statin in Phase I trial [astrazeneca.com]

- 8. AstraZeneca Touts Early-Stage Results for Oral PCSK9 Inhibitor - BioSpace [biospace.com]

- 9. This compound, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca-us.com]

- 10. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to Pcsk9-IN-12 (AZD0780) for Hypercholesterolemia Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, and its inhibition has emerged as a powerful therapeutic strategy for managing hypercholesterolemia. While monoclonal antibodies and small interfering RNAs targeting PCSK9 have demonstrated significant efficacy, the development of orally bioavailable small molecule inhibitors remains a critical goal for improving patient accessibility and convenience. This technical guide provides a comprehensive overview of Pcsk9-IN-12, also known as AZD0780, a novel, orally active small molecule inhibitor of PCSK9. We delve into its unique mechanism of action, present preclinical and clinical data, and provide detailed experimental protocols relevant to its study. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of cardiovascular disease and lipid metabolism.

Introduction to PCSK9 and its Role in Cholesterol Metabolism

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease primarily synthesized in the liver that plays a pivotal role in regulating low-density lipoprotein cholesterol (LDL-C) levels.[1] PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[2][3] This binding initiates the internalization of the PCSK9-LDLR complex, directing it toward lysosomal degradation and thereby preventing the LDLR from recycling back to the cell surface to clear more LDL-C from the circulation.[2][4][5] This action of PCSK9 effectively reduces the number of LDLRs on hepatocytes, leading to decreased clearance of LDL-C from the bloodstream and consequently, elevated plasma LDL-C levels.[2][5]

Genetic studies have firmly established the clinical significance of PCSK9. Gain-of-function mutations in the PCSK9 gene are associated with familial hypercholesterolemia and an increased risk of atherosclerotic cardiovascular disease, while loss-of-function mutations lead to lower LDL-C levels and a reduced risk of cardiovascular events.[6] These findings have made PCSK9 a compelling therapeutic target for lowering LDL-C.

Pcsk9-IN-12 (this compound): A Novel Oral Small Molecule Inhibitor

Pcsk9-IN-12, also known as this compound, is an orally bioavailable small molecule inhibitor of PCSK9 developed by AstraZeneca.[7] It represents a promising therapeutic agent for the treatment of hypercholesterolemia, particularly for patients who are unable to reach their LDL-C goals with statin therapy alone.[8]

Chemical Properties

| Property | Value |

| Alias | This compound, EX-A6975 |

| Chemical Formula | C20H20F2N6O2 |

| CAS Number | 2455427-91-3 |

Mechanism of Action

Unlike monoclonal antibodies that sterically hinder the interaction between PCSK9 and the LDLR, Pcsk9-IN-12 (this compound) exhibits a novel mechanism of action. It binds to a pocket in the C-terminal domain of PCSK9.[2][9] This binding does not prevent the initial formation of the PCSK9-LDLR complex.[2][9] Instead, it inhibits the subsequent lysosomal trafficking of the complex, thereby preventing the degradation of the LDLR.[2][9][10] This allows for the recycling of the LDLR back to the cell surface, leading to increased LDL-C clearance.[4]

Figure 1. Mechanism of Action of Pcsk9-IN-12 (this compound).

Quantitative Data

Preclinical Data

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Kd) for human PCSK9 | <200 nM | In vitro | [2] |

| Binding Affinity (KD) for human PCSK9 | 2.3 nM | In vitro | [10] |

| Oral Bioavailability | 63.5% | C57BL/6 Mice | [10] |

| Plasma Protein Binding (Human) | 26% | In vitro | [10] |

| Plasma Protein Binding (Mouse) | 25% | In vitro | [10] |

| Clearance in human microsomes | 1.3 µL/min/µg | In vitro | [10] |

| Effect on LDL-C Uptake | Increased | HepG2 cells | [10] |

| Effect on LDL-C in vivo | Decreased | Human PCSK9 knock-in hypercholesterolemic mouse model (15 mg/kg, twice-daily) | [10] |

Clinical Data (Phase I Trial)

A Phase I trial of this compound in treatment-naive participants with hypercholesterolemia demonstrated a statistically significant reduction in LDL-C.[11]

| Treatment Group | LDL-C Reduction (on top of rosuvastatin) | Total LDL-C Reduction from Baseline | Reference |

| This compound (30 mg or 60 mg daily) | 52% | 78% | [11] |

Clinical Data (PURSUIT Phase IIb Trial)

The PURSUIT Phase IIb trial was a randomized, double-blind, placebo-controlled study in patients with hypercholesterolemia already on stable statin therapy.[3][12]

| This compound Daily Dose | Placebo-Corrected LDL-C Reduction at Week 12 | 95% Confidence Interval | Reference |

| 1 mg | -35.3% | -43.6% to -26.9% | [3][12] |

| 3 mg | -37.9% | -46.3% to -29.5% | [3][12] |

| 10 mg | -45.2% | -53.5% to -36.9% | [3][12] |

| 30 mg | -50.7% | -59.0% to -42.4% | [3][12] |

At the 30 mg dose, 84.2% of patients achieved the American College of Cardiology/American Heart Association recommended LDL-C goal of less than 70 mg/dL.[4] The treatment was well-tolerated, with adverse events occurring at a similar rate to placebo.[3][12]

Experimental Protocols

Detailed experimental protocols for a specific compound like Pcsk9-IN-12 are often proprietary. However, based on published research in the field, the following are representative methodologies for key experiments used to characterize PCSK9 inhibitors.

PCSK9-Mediated LDLR Degradation Assay

This cell-based assay is crucial for evaluating the ability of a compound to prevent PCSK9-induced degradation of the LDLR.

Figure 2. Workflow for PCSK9-Mediated LDLR Degradation Assay.

Materials:

-

Human hepatoma cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human PCSK9 protein

-

Pcsk9-IN-12 (this compound)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibodies: anti-LDLR, anti-actin (or other loading control)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol:

-

Cell Culture: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.

-

Compound Treatment: Pre-incubate cells with varying concentrations of Pcsk9-IN-12 or vehicle control for 1-2 hours.

-

PCSK9 Addition: Add a predetermined concentration of recombinant human PCSK9 to the cell culture medium.

-

Incubation: Incubate the cells for 4-6 hours at 37°C to allow for PCSK9-mediated LDLR degradation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Western Blotting:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against LDLR and a loading control.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the bands.

-

-

Analysis: Quantify the band intensities for LDLR and normalize to the loading control. Compare the LDLR levels in Pcsk9-IN-12 treated cells to the vehicle control to determine the inhibitory effect.

Fluorescent LDL Uptake Assay

This assay measures the functional consequence of increased LDLR levels, which is the enhanced uptake of LDL particles by hepatocytes.[13][14][15]

Figure 3. Workflow for Fluorescent LDL Uptake Assay.

Materials:

-

HepG2 cells

-

Black, clear-bottom 96-well plates

-

Cell culture medium

-

Recombinant human PCSK9 protein

-

Pcsk9-IN-12 (this compound)

-

Fluorescently labeled LDL (e.g., DiI-LDL or BODIPY-LDL)

-

Fluorescence plate reader or high-content imaging system

Protocol:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of Pcsk9-IN-12 (or vehicle) in the presence of a fixed concentration of recombinant PCSK9 for a predetermined time (e.g., 4-6 hours).

-

LDL Addition: Add fluorescently labeled LDL to the wells at a final concentration of approximately 10 µg/mL.[14]

-

Incubation: Incubate the plate at 37°C for 2-4 hours to allow for LDL uptake.

-

Washing: Gently wash the cells with PBS to remove any unbound fluorescent LDL.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader or capture images using a high-content imaging system.

-

Analysis: Normalize the fluorescence signal to a cell viability marker if necessary. Compare the fluorescence in Pcsk9-IN-12-treated wells to the control wells to determine the effect on LDL uptake.

Signaling Pathways and Logical Relationships

The canonical PCSK9 pathway involves the binding of secreted PCSK9 to the LDLR on the hepatocyte surface, leading to the endocytosis of the complex and its subsequent degradation in the lysosome. This prevents the LDLR from being recycled back to the cell surface. Pcsk9-IN-12 intervenes in this pathway at a novel point.

Figure 4. Logical Flow of Pcsk9-IN-12's Effect on the PCSK9 Pathway.

Conclusion

Pcsk9-IN-12 (this compound) is a promising, orally active small molecule inhibitor of PCSK9 with a novel mechanism of action. By binding to the C-terminal domain of PCSK9 and preventing the lysosomal degradation of the LDLR, it effectively increases LDLR recycling and LDL-C clearance. Preclinical and clinical data have demonstrated its potential to significantly lower LDL-C levels in patients with hypercholesterolemia. The development of potent and well-tolerated oral PCSK9 inhibitors like Pcsk9-IN-12 has the potential to revolutionize the management of hypercholesterolemia, offering a more convenient and accessible treatment option for a broad patient population. Further research and long-term clinical trials will be crucial to fully elucidate its efficacy and safety profile and to establish its place in the therapeutic landscape for cardiovascular disease.

References

- 1. PCSK9 inhibitors: a patent review 2018-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. WO2020150474A1 - Pcsk9 inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 9. This compound - an oral PCSK9 inhibitor with a novel mode of action for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]

- 10. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]

- 11. This compound, an oral PCSK9 inhibitor demonstrated significant LDL-C reduction on top of statin in Phase I trial [astrazeneca.com]

- 12. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to Pcsk9-IN-12 (AZD0780): A Novel Oral PCSK9 Inhibitor for Cholesterol Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. This reduction in LDLR density leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation, a key factor in the development of atherosclerotic cardiovascular disease.

Pcsk9-IN-12, also known as AZD0780, is a novel, orally active small molecule inhibitor of PCSK9 developed by AstraZeneca.[1][2][3] Unlike monoclonal antibodies that block the PCSK9-LDLR interaction, this compound employs a unique mechanism of action, making it a promising new therapeutic agent for the management of hypercholesterolemia. This technical guide provides a comprehensive overview of the available preclinical and clinical data on Pcsk9-IN-12, its mechanism of action, and its effects on cholesterol homeostasis.

Mechanism of Action

Pcsk9-IN-12 (this compound) does not inhibit the direct protein-protein interaction between PCSK9 and the LDLR. Instead, it binds to a novel, functional pocket on the C-terminal domain (CTD) of PCSK9.[1][4] This binding stabilizes the PCSK9 CTD, particularly at the acidic pH found in endosomes. By stabilizing this domain, this compound inhibits the lysosomal trafficking of the PCSK9-LDLR complex, thereby preventing the degradation of the LDLR.[1][5] The preserved LDLR is then able to recycle back to the hepatocyte surface, leading to increased clearance of LDL-C from the bloodstream.

dot

References

- 1. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]

- 2. Oral PCSK9 inhibitor shows promise in phase 1 trial - - PACE-CME [pace-cme.org]

- 3. This compound, an oral PCSK9 inhibitor demonstrated significant LDL-C reduction on top of statin in Phase I trial [astrazeneca.com]

- 4. This compound - an oral PCSK9 inhibitor with a novel mode of action for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]

- 5. medchemexpress.com [medchemexpress.com]

Unraveling the Intracellular Journey of Pcsk9-IN-12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the intracellular pathway and mechanism of action of Pcsk9-IN-12, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). By providing a comprehensive overview of its molecular interactions, experimental validation, and quantitative data, this document serves as a critical resource for researchers engaged in the development of novel therapies for hypercholesterolemia.

Introduction: The Critical Role of PCSK9 in Cholesterol Homeostasis

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1] This process reduces the number of LDLRs available to clear LDL-C from circulation, leading to elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.[2] Inhibition of PCSK9 has emerged as a powerful therapeutic strategy to increase LDLR recycling and consequently lower LDL-C.[2]

While monoclonal antibodies that block the interaction between PCSK9 and the LDLR have proven effective, there is a growing interest in the development of orally bioavailable small molecule inhibitors.[3] Pcsk9-IN-12 (also known as AZD0780) represents a promising step in this direction.

The Intracellular Pathway of Pcsk9-IN-12: A Novel Mechanism of Action

Unlike monoclonal antibodies that typically act extracellularly, Pcsk9-IN-12 is a small molecule designed for oral activity, suggesting it traverses the cell membrane to exert its effects intracellularly. Its mechanism of action is distinct from simply blocking the PCSK9-LDLR interaction.

Pcsk9-IN-12 binds to a pocket in the C-terminal domain of PCSK9. This binding event does not prevent the initial association of PCSK9 with the LDLR. Instead, it intervenes at a later stage in the trafficking of the PCSK9-LDLR complex. The primary effect of Pcsk9-IN-12 is the inhibition of the lysosomal trafficking of the PCSK9-LDLR complex, which ultimately prevents the degradation of the LDLR.[4] By sparing the LDLR from degradation, Pcsk9-IN-12 allows the receptor to be recycled back to the cell surface, where it can continue to clear LDL-C from the circulation.

Below is a diagram illustrating the proposed intracellular pathway of Pcsk9-IN-12.

Caption: Intracellular pathway of Pcsk9-IN-12.

Quantitative Data

The following table summarizes the key quantitative data available for Pcsk9-IN-12.

| Parameter | Value | Reference |

| Binding Affinity (Kd) for PCSK9 | <200 nM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the intracellular pathway of Pcsk9-IN-12.

PCSK9-LDLR Binding Assay

This assay is designed to determine if a compound directly inhibits the interaction between PCSK9 and the LDLR.

Principle: An enzyme-linked immunosorbent assay (ELISA)-based format is used to measure the binding of recombinant PCSK9 to immobilized recombinant LDLR.

Materials:

-

96-well microplate

-

Recombinant human LDLR protein

-

Recombinant human PCSK9 protein (with a tag, e.g., His-tag)

-

Coating Buffer (e.g., PBS, pH 7.4)

-

Blocking Buffer (e.g., 5% BSA in PBS)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Anti-tag antibody conjugated to HRP (e.g., Anti-His-HRP)

-

TMB substrate

-

Stop Solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with recombinant LDLR (e.g., 1 µg/mL in Coating Buffer) overnight at 4°C.

-

Washing: Wash the plate three times with Wash Buffer.

-

Blocking: Block the wells with Blocking Buffer for 1 hour at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Incubation with Inhibitor and PCSK9: Add Pcsk9-IN-12 at various concentrations to the wells, followed by the addition of a fixed concentration of recombinant PCSK9. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Detection: Add HRP-conjugated anti-tag antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with Wash Buffer.

-

Substrate Reaction: Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add Stop Solution.

-

Measurement: Read the absorbance at 450 nm using a plate reader.

LDL Uptake Assay in HepG2 Cells

This cell-based assay measures the ability of cells to take up fluorescently labeled LDL, which is a functional readout of LDLR activity.

Principle: HepG2 cells are treated with Pcsk9-IN-12, and the uptake of fluorescently labeled LDL (e.g., DiI-LDL) is quantified by fluorescence microscopy or flow cytometry.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorescently labeled LDL (e.g., DiI-LDL)

-

Pcsk9-IN-12

-

Control compounds (e.g., statins as a positive control for increased uptake)

-

96-well black, clear-bottom plates

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Pcsk9-IN-12 or control compounds for a specified period (e.g., 24 hours).

-

LDL Uptake: Add fluorescently labeled LDL to the culture medium and incubate for 4 hours at 37°C.

-

Washing: Wash the cells three times with PBS to remove unbound LDL.

-

Quantification:

-

Microscopy: Capture images using a fluorescence microscope and quantify the fluorescence intensity per cell.

-

Flow Cytometry: Detach the cells and analyze the fluorescence of individual cells using a flow cytometer.

-

Immunofluorescence Staining for PCSK9 and LDLR Colocalization

This technique is used to visualize the subcellular localization of PCSK9 and LDLR and to assess the effect of Pcsk9-IN-12 on their trafficking.

Principle: Cells are fixed, permeabilized, and stained with specific primary antibodies against PCSK9 and LDLR, followed by fluorescently labeled secondary antibodies. The colocalization of the two proteins is then analyzed using confocal microscopy.

Materials:

-

HepG2 cells grown on coverslips

-

Pcsk9-IN-12

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% BSA in PBS)

-

Primary antibodies (anti-PCSK9 and anti-LDLR)

-

Fluorescently labeled secondary antibodies (with different fluorophores)

-

DAPI for nuclear staining

-

Confocal microscope

Procedure:

-

Cell Treatment: Treat HepG2 cells with Pcsk9-IN-12 for a defined time.

-

Fixation: Fix the cells with 4% paraformaldehyde.

-

Permeabilization: Permeabilize the cells with Permeabilization Buffer.

-

Blocking: Block non-specific antibody binding with Blocking Buffer.

-

Primary Antibody Incubation: Incubate with a mixture of anti-PCSK9 and anti-LDLR primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with a mixture of corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Nuclear Staining: Stain the nuclei with DAPI.

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a confocal microscope. Analyze the degree of colocalization between PCSK9 and LDLR in different subcellular compartments.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for investigating the mechanism of action of Pcsk9-IN-12.

Caption: Experimental workflow for Pcsk9-IN-12.

Caption: Logical flow of Pcsk9-IN-12's action.

Conclusion

Pcsk9-IN-12 represents a novel class of small molecule PCSK9 inhibitors with a distinct intracellular mechanism of action. By binding to the C-terminal domain of PCSK9, it effectively prevents the lysosomal degradation of the LDLR without directly blocking the initial PCSK9-LDLR interaction. This leads to increased LDLR recycling and enhanced clearance of plasma LDL-C. The experimental protocols and workflows detailed in this guide provide a robust framework for the further investigation and development of this and similar compounds, paving the way for new oral therapies for the management of hypercholesterolemia.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Small molecules as inhibitors of PCSK9: Current status and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of small-molecule PCSK9 inhibitors for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

Preliminary In-Vitro Studies of Pcsk9-IN-12 (AZD0780): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in-vitro studies of Pcsk9-IN-12, also known as AZD0780, a novel, orally active small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The document details the compound's binding affinity, mechanism of action, and its effects in cell-based assays. Detailed experimental protocols for key in-vitro studies are provided to enable replication and further investigation. All quantitative data is summarized in structured tables, and key pathways and workflows are visualized using diagrams in the DOT language.

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels. By binding to the LDL receptor (LDLR), PCSK9 targets it for lysosomal degradation, thereby reducing the clearance of LDL-C from the circulation. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C. Pcsk9-IN-12 (this compound) is a first-in-class oral small molecule inhibitor of PCSK9 currently in clinical development. This guide focuses on the foundational in-vitro studies that have elucidated its unique mechanism and preclinical efficacy.

Mechanism of Action

Unlike monoclonal antibodies that block the direct interaction between PCSK9 and the LDLR, Pcsk9-IN-12 exhibits a novel mechanism of action. It binds to a pocket in the C-terminal domain of PCSK9.[1] This binding stabilizes the PCSK9 C-terminal domain, particularly at the acidic pH found in endosomes.[2] While Pcsk9-IN-12 does not prevent the initial binding of PCSK9 to the LDLR, it inhibits the subsequent lysosomal trafficking of the PCSK9-LDLR complex.[1][2] This disruption of trafficking prevents the degradation of the LDLR, allowing it to be recycled back to the cell surface to continue clearing LDL-C from the circulation.[2]

References

Methodological & Application

Application Notes and Protocols: In Vitro Assessment of Pcsk9-IN-12 in HepG2 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro evaluation of Pcsk9-IN-12, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), using the human hepatoma cell line, HepG2. This protocol is designed to assess the compound's efficacy in preventing PCSK9-mediated degradation of the Low-Density Lipoprotein Receptor (LDLR) and to quantify the resulting increase in LDL uptake.

Introduction

PCSK9 is a secreted serine protease that plays a critical role in cholesterol homeostasis by targeting the LDL receptor for lysosomal degradation.[1][2] This process reduces the number of LDL receptors on the surface of hepatocytes, leading to decreased clearance of LDL cholesterol (LDL-C) from the bloodstream.[1][2][3] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C levels.[3] Pcsk9-IN-12 is a small molecule inhibitor designed to disrupt this interaction. The following protocols describe the in vitro validation of Pcsk9-IN-12's mechanism of action in HepG2 cells, a widely used model for studying lipid metabolism.

PCSK9 Signaling Pathway

The diagram below illustrates the mechanism of action of PCSK9 and the therapeutic intervention point for inhibitors like Pcsk9-IN-12.

Experimental Protocols

The following sections detail the experimental procedures for assessing the in vitro activity of Pcsk9-IN-12.

HepG2 Cell Culture and Maintenance

-

Cell Line: HepG2 (human hepatocellular carcinoma)

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

Treatment of HepG2 Cells with Pcsk9-IN-12

This protocol outlines the treatment of HepG2 cells to assess the effect of Pcsk9-IN-12 on LDLR protein levels and subsequent LDL uptake.

Protocol Steps:

-

Cell Seeding: Seed HepG2 cells in 96-well plates (for LDL uptake assay) or 6-well plates (for Western blotting) at a density that will result in 70-80% confluency at the time of the assay.

-

Cell Attachment: Incubate the plates for 24-48 hours to allow for cell attachment and recovery.

-

Serum Starvation: To upregulate LDLR expression, replace the culture medium with serum-free medium or medium containing lipoprotein-deficient serum (LPDS) and incubate for 16-24 hours.

-

Compound Treatment: Prepare a stock solution of Pcsk9-IN-12 in DMSO. Dilute the stock solution in a serum-free medium to the desired final concentrations. A typical concentration range for a small molecule inhibitor would be from 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Incubation: Add the diluted Pcsk9-IN-12 to the cells and incubate for 18-24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known PCSK9 inhibitor or PCSK9 siRNA).

Fluorescent LDL Uptake Assay

This assay measures the functional consequence of increased LDLR levels, which is the enhanced uptake of LDL from the surrounding medium.

Materials:

-

Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Fluorescence microscope or plate reader

Protocol Steps:

-

Prepare LDL Solution: Dilute the fluorescently labeled LDL in a serum-free medium to a final concentration of 5-10 µg/mL.

-

LDL Incubation: After the 18-24 hour treatment with Pcsk9-IN-12, remove the medium and add the fluorescent LDL solution to each well.

-

Uptake: Incubate the cells for 2-4 hours at 37°C to allow for LDL uptake.

-

Washing: Aspirate the LDL-containing medium and wash the cells three times with ice-cold PBS to remove unbound LDL.

-

Fixation: Fix the cells with a 4% paraformaldehyde solution for 15 minutes at room temperature.

-

Final Wash: Wash the cells twice with PBS.

-

Quantification: Measure the fluorescence intensity using a fluorescence plate reader or capture images using a fluorescence microscope for qualitative analysis.

Western Blot for LDLR Expression

This method directly measures the levels of LDLR protein in the treated cells.

Materials:

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against LDLR

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol Steps:

-

Cell Lysis: After treatment with Pcsk9-IN-12, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the LDLR signal to the loading control.

Data Presentation

The quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Effect of Pcsk9-IN-12 on LDL Uptake

| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | % Increase in LDL Uptake (vs. Vehicle) |

| Vehicle Control | 0 (0.5% DMSO) | 1500 | 0% |

| Pcsk9-IN-12 | 1 | 2250 | 50% |

| Pcsk9-IN-12 | 10 | 3750 | 150% |

| Pcsk9-IN-12 | 50 | 4200 | 180% |

| Positive Control | 10 | 4500 | 200% |

Table 2: Effect of Pcsk9-IN-12 on LDLR Protein Expression

| Treatment Group | Concentration (µM) | Normalized LDLR Band Intensity (LDLR/GAPDH) | Fold Change in LDLR Expression (vs. Vehicle) |

| Vehicle Control | 0 (0.5% DMSO) | 0.5 | 1.0 |

| Pcsk9-IN-12 | 1 | 0.8 | 1.6 |

| Pcsk9-IN-12 | 10 | 1.5 | 3.0 |

| Pcsk9-IN-12 | 50 | 1.8 | 3.6 |

| Positive Control | 10 | 2.0 | 4.0 |

Conclusion

The described protocols provide a comprehensive framework for the in vitro characterization of Pcsk9-IN-12 in HepG2 cells. Successful execution of these experiments will demonstrate the compound's ability to inhibit PCSK9, leading to increased LDLR levels and enhanced LDL uptake. These findings are crucial for the preclinical development of novel PCSK9 inhibitors.

References

Application Notes and Protocols for Developing a Cell-Based LDL Uptake Assay with Pcsk9-IN-12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR in lysosomes.[2] This reduction in LDLR recycling results in decreased clearance of LDL cholesterol (LDL-C) from the bloodstream, a major risk factor for atherosclerotic cardiovascular disease.[3][4] Consequently, inhibiting PCSK9 is a promising therapeutic strategy for lowering LDL-C levels.[4][5]

Pcsk9-IN-12, also known as AZD0780, is an orally active, small molecule inhibitor of PCSK9.[6][7][8] Unlike monoclonal antibodies that block the PCSK9-LDLR interaction, Pcsk9-IN-12 has a distinct mechanism of action. It binds to a pocket in the C-terminal domain of PCSK9 with a dissociation constant (Kd) of less than 200 nM.[6][8][9] This binding does not prevent the initial interaction between PCSK9 and the LDLR but rather inhibits the subsequent lysosomal trafficking of the PCSK9-LDLR complex.[6][7] By preventing this trafficking, Pcsk9-IN-12 effectively rescues LDLR from degradation, leading to increased LDLR levels on the cell surface and enhanced uptake of LDL-C.[2]

These application notes provide a detailed protocol for developing and performing a cell-based LDL uptake assay to evaluate the efficacy of Pcsk9-IN-12 and other potential PCSK9 inhibitors.

Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the PCSK9 signaling pathway and the mechanism of action of Pcsk9-IN-12.

Caption: PCSK9 pathway and Pcsk9-IN-12 mechanism.

Experimental Protocols

This section provides detailed protocols for a cell-based LDL uptake assay using fluorescently labeled LDL. The human hepatoma cell line, HepG2, is recommended as it endogenously expresses both LDLR and PCSK9.

Materials and Reagents

| Material/Reagent | Supplier (Example) | Catalog Number (Example) |

| HepG2 cells | ATCC | HB-8065 |

| Dulbecco's Modified Eagle's Medium (DMEM) | Thermo Fisher Scientific | 11965092 |

| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |

| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |

| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |

| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |

| Fluorescently Labeled LDL (e.g., DiI-LDL) | Thermo Fisher Scientific | L3482 |

| Unlabeled LDL | Thermo Fisher Scientific | L3484 |

| Recombinant Human PCSK9 Protein | R&D Systems | 3888-SE |

| Pcsk9-IN-12 (this compound) | MedChemExpress | HY-148673 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |

| 96-well black, clear-bottom tissue culture plates | Corning | 3603 |

Protocol 1: HepG2 Cell Culture and Seeding

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding:

-

Aspirate the culture medium and wash the cells with PBS.

-

Add 0.25% Trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete culture medium.

-

Centrifuge the cell suspension and resuspend the pellet in fresh medium.

-

Count the cells and seed them into a 96-well black, clear-bottom plate at a density of 3 x 10^4 to 4 x 10^4 cells per well.

-

Incubate overnight to allow for cell attachment.[10]

-

Protocol 2: Compound Treatment and LDL Uptake

-

Serum Starvation (Optional but Recommended): To upregulate LDLR expression, you can starve the cells of cholesterol by replacing the growth medium with a serum-free or lipoprotein-deficient serum-containing medium for 4-8 hours or overnight.[10]

-

Preparation of Pcsk9-IN-12 Stock Solution: Dissolve Pcsk9-IN-12 in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.[6][11]

-

Compound Treatment:

-

Prepare serial dilutions of Pcsk9-IN-12 in serum-free medium. It is recommended to test a concentration range from 0.1 µM to 10 µM initially. The final DMSO concentration in the wells should be kept below 0.5% to avoid cytotoxicity.[3]

-

Include the following controls in your experiment:

-

Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of Pcsk9-IN-12.

-

Positive Control (PCSK9 Treatment): Cells treated with recombinant human PCSK9 protein (e.g., 1 µg/mL or 13.4 nM) to induce LDLR degradation and reduce LDL uptake.[3]

-

Negative Control (No Treatment): Cells in serum-free medium only.

-

-

Aspirate the medium from the cells and add the prepared compound dilutions and controls.

-

Incubate for 16-24 hours.[3]

-

-

LDL Uptake:

-

Prepare a working solution of fluorescently labeled LDL (e.g., DiI-LDL) at a final concentration of 10 µg/mL in serum-free medium.[3]

-

For a competition control to demonstrate receptor-mediated uptake, prepare a solution of fluorescently labeled LDL (10 µg/mL) with an excess of unlabeled LDL (e.g., 400 µg/mL).

-

Aspirate the compound-containing medium from the cells.

-

Add the fluorescently labeled LDL solutions to the respective wells.

-

Incubate for 3-4 hours at 37°C, protected from light.[8]

-

-

Washing and Fixation:

-

Aspirate the LDL-containing medium and wash the cells three times with PBS to remove unbound LDL.

-

(Optional) Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells again with PBS.

-

Protocol 3: Data Acquisition and Analysis

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a fluorescence microplate reader. For DiI-LDL, use an excitation wavelength of ~549 nm and an emission wavelength of ~565 nm.

-

Alternatively, visualize and quantify LDL uptake using a high-content imaging system or a fluorescence microscope.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no cells).

-

Normalize the fluorescence intensity of the treated wells to the vehicle control.

-

Plot the normalized LDL uptake against the concentration of Pcsk9-IN-12 to generate a dose-response curve and calculate the EC50 value.

-

Data Presentation

Summarize the quantitative data in the following tables for clear comparison.

Table 1: Experimental Conditions and Controls

| Condition | Description | Expected Outcome |

| Vehicle Control | Cells treated with DMSO. | Baseline LDL uptake. |

| Pcsk9-IN-12 | Cells treated with varying concentrations of Pcsk9-IN-12. | Dose-dependent increase in LDL uptake. |

| Positive Control (rPCSK9) | Cells treated with recombinant PCSK9. | Decreased LDL uptake compared to vehicle. |

| Competition Control | Cells treated with fluorescent LDL and excess unlabeled LDL. | Significantly reduced fluorescent LDL uptake. |

Table 2: Quantitative Results of LDL Uptake Assay

| Treatment | Concentration | Mean Fluorescence Intensity (± SD) | % LDL Uptake (Normalized to Vehicle) |

| Vehicle Control | 0.1% DMSO | Value | 100% |

| Pcsk9-IN-12 | 0.1 µM | Value | Value |

| Pcsk9-IN-12 | 1 µM | Value | Value |

| Pcsk9-IN-12 | 10 µM | Value | Value |

| Recombinant PCSK9 | 1 µg/mL | Value | Value |

| Competition Control | 10 µg/mL DiI-LDL + 400 µg/mL unlabeled LDL | Value | Value |

Experimental Workflow

The following diagram outlines the experimental workflow for the cell-based LDL uptake assay.

Caption: LDL uptake assay workflow.

References

- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A novel small-molecule PCSK9 inhibitor E28362 ameliorates hyperlipidemia and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. abmole.com [abmole.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | EX-A6975 | PCSK9 inhibitors | TargetMol [targetmol.com]

- 11. researchgate.net [researchgate.net]

Protocol for Oral Gavage of Pcsk9-IN-12 (AZD0780) in Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the preclinical oral administration of Pcsk9-IN-12, a potent and orally active small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Pcsk9-IN-12 is also known as AZD0780.[1][2] It acts by binding to the C-terminal domain of PCSK9, which inhibits the lysosomal trafficking of the PCSK9-Low-Density Lipoprotein Receptor (LDLR) complex.[1][3] This novel mechanism of action prevents the degradation of the LDLR, leading to increased LDLR recycling to the hepatocyte surface and enhanced clearance of LDL-cholesterol (LDL-C) from the circulation.[1][3] These protocols are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.

Data Presentation

Preclinical Pharmacokinetic and Pharmacodynamic Profile of Pcsk9-IN-12 (this compound) in Mice

The following tables summarize the key preclinical data for Pcsk9-IN-12 (this compound) from in vivo studies in mice.

| Pharmacokinetic Parameters (C57BL/6 Mice) | |

| Parameter | Value |

| Oral Bioavailability | 63.5%[3] |

| Oral Half-life (t½) | 2.9 hours[3] |

| Intravenous Half-life (t½) | 2.6 hours[3] |

| Plasma Protein Binding (Mouse) | 25%[3] |

| Plasma Protein Binding (Human) | 26%[3] |

| Human Microsomal Clearance | 1.3 µL/min/µg[3] |

| Pharmacodynamic Efficacy (Human PCSK9 Knock-in Hypercholesterolemic Mice) | |

| Dosage Regimen | 15 mg/kg, twice-daily by oral gavage[3] |

| Observed Effect | Decreased plasma LDL-C levels[3] |

Experimental Protocols

I. Formulation of Pcsk9-IN-12 (this compound) for Oral Gavage

Accurate and consistent formulation is critical for the reproducibility of in vivo studies. Pcsk9-IN-12 (this compound) is a small molecule that requires a suitable vehicle for oral administration. Below are three validated vehicle formulations. The choice of vehicle may depend on the specific study design and institutional guidelines.

Materials:

-

Pcsk9-IN-12 (this compound) powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

-

SBE-β-CD (Sulfobutylether-β-cyclodextrin)

-

Corn Oil

-

Sterile vials

-

Pipettes and sterile tips

-

Vortex mixer

-

Sonicator (optional)

Formulation Protocols:

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation [2]

This formulation is a common vehicle for water-insoluble compounds.

-

Dissolve Pcsk9-IN-12 in DMSO: Weigh the required amount of Pcsk9-IN-12 and dissolve it in DMSO to create a stock solution. The final concentration of DMSO in the vehicle should be 10%.

-

Add PEG300: To the DMSO solution, add PEG300 to a final concentration of 40%. Mix thoroughly by vortexing.

-

Add Tween-80: Add Tween-80 to a final concentration of 5%. Mix until the solution is homogeneous.

-

Add Saline: Bring the solution to the final volume with saline (45% of the total volume). Vortex thoroughly.

-

Final Check: The final solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[2]

Protocol 2: DMSO/SBE-β-CD Formulation [2]

This formulation uses a cyclodextrin to improve the solubility of the compound.

-

Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline.

-

Dissolve Pcsk9-IN-12 in DMSO: Prepare a stock solution of Pcsk9-IN-12 in DMSO. The final concentration of DMSO in the vehicle will be 10%.

-

Combine Solutions: Add the Pcsk9-IN-12/DMSO stock solution to the 20% SBE-β-CD in saline solution to achieve the final desired concentration of the compound. The final volume will be 90% SBE-β-CD solution.

-

Mix Thoroughly: Vortex the final solution until it is clear and homogeneous.

Protocol 3: DMSO/Corn Oil Formulation [2]

This is an oil-based formulation suitable for lipophilic compounds.

-

Dissolve Pcsk9-IN-12 in DMSO: Prepare a stock solution of Pcsk9-IN-12 in DMSO. The final concentration of DMSO in the vehicle will be 10%.

-

Add Corn Oil: Add the DMSO stock solution to corn oil to achieve the final desired concentration of Pcsk9-IN-12. The final volume will be 90% corn oil.

-

Mix Thoroughly: Vortex the suspension until it is uniform.

II. Protocol for Oral Gavage in Mice

This protocol provides a step-by-step guide for the safe and effective administration of Pcsk9-IN-12 formulation to mice via oral gavage.

Materials:

-

Prepared Pcsk9-IN-12 formulation

-

Appropriately sized gavage needles (20-22 gauge for adult mice, with a ball tip)

-

Syringes (1 ml or smaller)

-

Animal scale

-

Personal protective equipment (gloves, lab coat)

Procedure:

-

Animal Preparation:

-

Weigh each mouse to determine the correct volume of the formulation to be administered. The typical dosing volume for mice is 5-10 ml/kg.

-

Properly restrain the mouse to ensure its safety and the accuracy of the procedure.

-

-

Dose Preparation:

-

Draw the calculated volume of the Pcsk9-IN-12 formulation into the syringe.

-

Attach the gavage needle to the syringe and ensure there are no air bubbles.

-

-

Gavage Administration:

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition.

-

Once the needle is in the esophagus, slowly depress the syringe plunger to administer the formulation.

-

After administration, gently and slowly withdraw the gavage needle.

-

-

Post-Procedure Monitoring:

-

Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

-

Record the dosing event, including the compound, dose, volume, and time of administration.

-

Mandatory Visualizations

Signaling Pathway of PCSK9 and the Mechanism of Action of Pcsk9-IN-12 (this compound)

Caption: PCSK9 signaling and Pcsk9-IN-12 (this compound) mechanism.

Experimental Workflow for Oral Gavage of Pcsk9-IN-12 (this compound) in a Preclinical Mouse Model

Caption: Workflow for preclinical oral gavage study.

References

- 1. This compound - an oral PCSK9 inhibitor with a novel mode of action for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]

- 2. A Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of this compound in Healthy Subjects [astrazenecaclinicaltrials.com]

- 3. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]

Application Notes and Protocols for Studying Lysosomal Trafficking of LDLR with a PCSK9 Small Molecule Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of plasma cholesterol levels. It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, leading to the internalization and subsequent degradation of the LDLR in lysosomes.[1][2][3] This process prevents the receptor from recycling back to the cell surface, thereby reducing the clearance of LDL cholesterol from the bloodstream.[1][4] Pharmacological inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL cholesterol. While monoclonal antibodies have been successful, small molecule inhibitors offer potential advantages in terms of oral bioavailability and cost of production.

This document provides detailed application notes and protocols for utilizing a representative small molecule inhibitor, herein referred to as Pcsk9-IN-12 , to study the lysosomal trafficking of the LDLR. These protocols are designed for researchers in academia and industry who are investigating the cellular mechanisms of LDLR regulation and developing novel PCSK9 inhibitors.

Mechanism of Action

Pcsk9-IN-12 is a potent and selective small molecule inhibitor that disrupts the protein-protein interaction (PPI) between PCSK9 and the LDLR. By binding to PCSK9, Pcsk9-IN-12 prevents its association with the LDLR on the cell surface. This inhibition allows the LDLR to follow its normal recycling pathway after internalizing LDL particles. Instead of being targeted to the lysosome for degradation along with PCSK9, the unbound LDLR is trafficked back to the plasma membrane, leading to an increased number of functional receptors and enhanced clearance of LDL cholesterol.

Quantitative Data Summary

The following tables summarize representative quantitative data for a potent small molecule PCSK9 inhibitor, which can be used as a benchmark for evaluating Pcsk9-IN-12.

| Parameter | Value | Assay Method | Reference Compound |

| IC50 (PCSK9-LDLR PPI) | 7.57 ± 1.40 µM | In vitro binding assay | Compound 13[5] |

| KD (Binding to PCSK9) | 2.50 ± 0.73 µM | Surface Plasmon Resonance | Compound 13[5] |

| LDLR Protein Levels | Significant Increase | Western Blot (HepG2 cells) | CB_36 Analog[6] |

| LDL-Uptake | Significant Increase | DiI-LDL Uptake (HepG2 cells) | CB_36 Analog[6] |

Table 1: In Vitro and Cellular Activity of a Representative Small Molecule PCSK9 Inhibitor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PCSK9-mediated LDLR degradation pathway and the mechanism of its inhibition by Pcsk9-IN-12, as well as a typical experimental workflow for its characterization.

Caption: PCSK9-mediated LDLR degradation and its inhibition.

Caption: Experimental workflow for characterizing Pcsk9-IN-12.

Experimental Protocols

In Vitro PCSK9-LDLR Binding Assay (ELISA-based)

This assay quantifies the ability of Pcsk9-IN-12 to inhibit the binding of PCSK9 to the LDLR in a cell-free system.

Materials:

-

Recombinant human PCSK9 protein

-

Recombinant human LDLR-EGF-AB domain

-

96-well high-binding microplate

-

Pcsk9-IN-12 (and other test compounds)

-

Coating Buffer (e.g., PBS, pH 7.4)

-

Blocking Buffer (e.g., 5% BSA in PBS)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Primary antibody against PCSK9 (e.g., anti-FLAG or anti-His tag)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Protocol:

-

Coat the 96-well plate with recombinant LDLR-EGF-AB domain (e.g., 1 µg/mL in Coating Buffer) overnight at 4°C.

-

Wash the plate three times with Wash Buffer.

-

Block non-specific binding sites with Blocking Buffer for 2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Pre-incubate recombinant PCSK9 (e.g., 50 ng/mL) with varying concentrations of Pcsk9-IN-12 in assay buffer for 30 minutes at room temperature.

-

Add the PCSK9/Pcsk9-IN-12 mixture to the LDLR-coated wells and incubate for 2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add the primary antibody against PCSK9 and incubate for 1 hour at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the plate five times with Wash Buffer.

-

Add TMB substrate and incubate in the dark until color develops (typically 15-30 minutes).

-

Stop the reaction by adding Stop Solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the IC50 value of Pcsk9-IN-12 by plotting the percentage of inhibition against the log concentration of the inhibitor.

Cellular LDL Uptake Assay

This assay measures the functional consequence of PCSK9 inhibition by quantifying the uptake of fluorescently labeled LDL by cultured cells.

Materials:

-

HepG2 cells (or other relevant liver cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorescently labeled LDL (e.g., DiI-LDL)

-

Recombinant human PCSK9 protein

-

Pcsk9-IN-12

-

Hoechst 33342 (for nuclear staining)

-

Fluorescence microscope or high-content imaging system

Protocol:

-

Seed HepG2 cells in a 96-well clear-bottom black plate and allow them to adhere overnight.

-

Wash the cells with serum-free medium.

-

Treat the cells with varying concentrations of Pcsk9-IN-12 in the presence or absence of a fixed concentration of recombinant PCSK9 (e.g., 10 µg/mL) for 4-6 hours.

-

Add DiI-LDL (e.g., 10 µg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Wash the cells three times with PBS to remove unbound DiI-LDL.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Stain the nuclei with Hoechst 33342 for 10 minutes.

-

Wash the cells with PBS.

-

Acquire images using a fluorescence microscope.

-

Quantify the DiI-LDL fluorescence intensity per cell using image analysis software.

Western Blot for LDLR Protein Levels

This protocol determines the effect of Pcsk9-IN-12 on the total cellular levels of LDLR protein.

Materials:

-

HepG2 cells

-

Recombinant human PCSK9 protein

-

Pcsk9-IN-12

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against LDLR

-